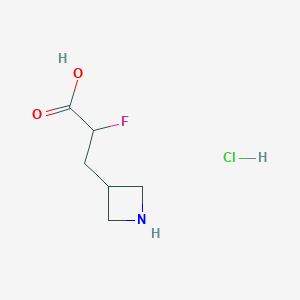

3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride

Description

Properties

IUPAC Name |

3-(azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2.ClH/c7-5(6(9)10)1-4-2-8-3-4;/h4-5,8H,1-3H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHTZRXCOYOOPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC(C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The introduction of the fluorine atom can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Chemical Reactions Analysis

3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Scientific Research Applications

3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and enzymes. It can be used to probe the mechanisms of various biochemical processes.

Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride can be compared with other similar compounds, such as:

3-(Azetidin-3-yl)propanoic acid;hydrochloride: This compound lacks the fluorine atom, which can significantly alter its chemical and biological properties.

2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride: This compound has a similar structure but differs in the position of the fluorine atom, leading to different reactivity and applications.

4-(Azetidin-3-yl)benzoic acid;hydrochloride:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and make it a valuable compound for various research applications.

Biological Activity

3-(Azetidin-3-yl)-2-fluoropropanoic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : 3-(Azetidin-3-yl)-2-fluoropropanoic acid; hydrochloride

- Molecular Formula : C5H8ClFNO2

- Molecular Weight : 169.57 g/mol

The biological activity of 3-(Azetidin-3-yl)-2-fluoropropanoic acid is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are associated with neurodegenerative diseases like Alzheimer's disease. Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, particularly against various strains of bacteria and fungi. Its efficacy against Mycobacterium tuberculosis has been highlighted, suggesting a role in treating tuberculosis.

Biological Activity Data

The following table summarizes the biological activities reported for 3-(Azetidin-3-yl)-2-fluoropropanoic acid; hydrochloride:

| Activity Type | Target Organism/Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Inhibition of enzyme activity | |

| Enzyme Inhibition | Monoamine oxidase B | Increased neurotransmitter levels | |

| Antimicrobial | Mycobacterium tuberculosis | Significant growth inhibition | |

| Antimicrobial | Various bacterial strains | Broad-spectrum antimicrobial activity |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 3-(Azetidin-3-yl)-2-fluoropropanoic acid in a mouse model of Alzheimer's disease. The compound was administered at varying doses, and cognitive functions were assessed using behavioral tests. Results indicated that higher doses significantly improved memory retention compared to the control group, supporting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Antimycobacterial Activity

In vitro assays demonstrated that 3-(Azetidin-3-yl)-2-fluoropropanoic acid effectively inhibited the growth of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined to be 4 µg/mL, showcasing its potential as a candidate for tuberculosis treatment. Further studies are needed to explore its efficacy in vivo.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that 3-(Azetidin-3-yl)-2-fluoropropanoic acid has favorable absorption characteristics, with good bioavailability observed in animal models. The compound's half-life and metabolic pathways are under investigation to better understand its therapeutic window and safety profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(azetidin-3-yl)-2-fluoropropanoic acid hydrochloride, and how are intermediates characterized?

- Synthesis Steps :

- Starting Materials : Fluorinated propanoic acid derivatives and azetidine precursors (e.g., azetidine-3-carboxylic acid derivatives) are typical starting points .

- Key Reactions :

- Coupling : Palladium-catalyzed cross-coupling to attach fluorinated groups to the azetidine ring .

- Hydrochloride Formation : Acidification with HCl to stabilize the compound as a salt .

- Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) ensures high purity .

- Characterization :

- NMR Spectroscopy : Confirms structural integrity (e.g., ¹H/¹³C NMR for azetidine ring protons and fluorine coupling patterns) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers optimize reaction yields for this compound, and what factors influence scalability?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for azetidine coupling .

- Catalyst Screening : Testing palladium/ligand systems (e.g., Pd(OAc)₂ with PPh₃) improves cross-coupling efficiency .

- Temperature Control : Maintaining 60–80°C minimizes side reactions during fluorination .

- Scalability Challenges :

- By-Product Management : Use TLC or inline IR spectroscopy to monitor reaction progress .

- Continuous Flow Reactors : Improve yield consistency in large-scale synthesis .

Advanced Research Questions

Q. What analytical approaches resolve contradictions in spectral data for fluorinated azetidine derivatives?

- Case Study : Discrepancies in ¹⁹F NMR shifts may arise from solvent polarity or pH variations.

- Mitigation : Standardize solvent systems (e.g., D₂O vs. CDCl₃) and buffer pH during analysis .

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in the azetidine ring .

- X-ray Crystallography : Resolves ambiguities in stereochemistry .

Q. How can researchers design bioactivity studies to evaluate this compound’s interaction with biological targets?

- Experimental Design :

- Target Selection : Prioritize enzymes/receptors with known affinity for fluorinated or azetidine-containing ligands (e.g., GABA receptors) .

- Assays :

- Binding Affinity : Radioligand displacement assays (e.g., using ³H-labeled competitors) .

- Functional Activity : Calcium flux or cAMP assays to measure receptor activation/inhibition .

- Data Interpretation :

- Dose-Response Curves : Calculate EC₅₀/IC₅₀ values to quantify potency .

- Selectivity Profiling : Screen against related targets (e.g., kinase panels) to assess specificity .

Q. What strategies address instability of the azetidine ring during derivatization or storage?

- Stabilization Methods :

- Salt Formulation : Hydrochloride salts enhance hygroscopic stability compared to free bases .

- Lyophilization : Freeze-drying under inert gas (N₂) prevents hydrolysis .

- Degradation Analysis :

- Forced Degradation Studies : Expose to heat/light and analyze via HPLC-MS to identify breakdown products .

Methodological Challenges and Solutions

Q. How do researchers troubleshoot low yields in the final hydrochloride salt formation?

- Root Causes :

- Incomplete Neutralization : Ensure stoichiometric HCl addition via pH titration .

- Impurity Carryover : Pre-purify intermediates via column chromatography before salt formation .

- Alternative Approaches :

- Counterion Screening : Test other salts (e.g., trifluoroacetate) for improved crystallinity .

Q. What computational tools predict the compound’s reactivity or metabolic pathways?

- In Silico Modeling :

- Density Functional Theory (DFT) : Simulates fluoropropanoic acid’s electronic effects on azetidine ring reactivity .

- ADMET Prediction : Tools like SwissADME estimate metabolic stability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.